molecular formula C6H4ClNO B1588816 6-Chloropyridine-2-carbaldehyde CAS No. 54087-03-5

6-Chloropyridine-2-carbaldehyde

Cat. No.: B1588816
CAS No.: 54087-03-5
M. Wt: 141.55 g/mol
InChI Key: XTRLIKXVRGWTKW-UHFFFAOYSA-N
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Description

6-Chloropyridine-2-carbaldehyde is an organic compound with the molecular formula C6H4ClNO. It is a derivative of pyridine, where a chlorine atom is substituted at the 6th position and an aldehyde group at the 2nd position. This compound is of significant interest due to its versatile applications in organic synthesis and various scientific research fields.

Scientific Research Applications

6-Chloropyridine-2-carbaldehyde has a wide range of applications in scientific research:

Mechanism of Action

Target of Action

The primary targets of 6-Chloropyridine-2-carbaldehyde It is known that this compound is used in the suzuki–miyaura cross-coupling reaction , which suggests that its targets could be various organoboron reagents used in this reaction .

Mode of Action

The This compound interacts with its targets through the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process . The This compound likely participates in this reaction as an electrophile, reacting with organoboron reagents to form new carbon–carbon bonds .

Biochemical Pathways

The exact biochemical pathways affected by This compound Given its use in the suzuki–miyaura cross-coupling reaction , it can be inferred that it plays a role in the synthesis of various organic compounds. The downstream effects of these reactions would depend on the specific compounds being synthesized.

Result of Action

The molecular and cellular effects of This compound ’s action would depend on the specific context in which it is used. In the context of the Suzuki–Miyaura cross-coupling reaction , the result of its action would be the formation of new carbon–carbon bonds, leading to the synthesis of various organic compounds .

Action Environment

The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction in which it participates is known to be sensitive to the presence of water and oxygen . Therefore, the reaction is typically carried out under an inert atmosphere and in anhydrous conditions .

Biochemical Analysis

Biochemical Properties

It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific biochemical context and the other molecules involved .

Cellular Effects

It is known that pyridine derivatives can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, potentially leading to enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that pyridine derivatives can have long-term effects on cellular function in both in vitro and in vivo studies .

Dosage Effects in Animal Models

It is known that pyridine derivatives can have threshold effects and can cause toxic or adverse effects at high doses .

Metabolic Pathways

It is known that pyridine derivatives can interact with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is known that pyridine derivatives can interact with various transporters or binding proteins, and can have effects on their localization or accumulation .

Subcellular Localization

It is known that pyridine derivatives can be directed to specific compartments or organelles through targeting signals or post-translational modifications .

Chemical Reactions Analysis

Types of Reactions: 6-Chloropyridine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 6-Chloropyridine-2-carbaldehyde is unique due to the specific positioning of the chlorine and aldehyde groups, which confer distinct reactivity patterns and make it a valuable intermediate in various synthetic pathways .

Properties

IUPAC Name

6-chloropyridine-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClNO/c7-6-3-1-2-5(4-9)8-6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTRLIKXVRGWTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444929
Record name 6-chloropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54087-03-5
Record name 6-chloropyridine-2-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Chloro-2-pyridinecarboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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